5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
The compound 5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one features a pyrazolo[4,3-d]pyrimidin-7-one core with the following substituents:
- Position 1: Ethyl group (C2H5).
- Position 3: Methyl group (CH3).
- Position 5: (4-Chlorobenzyl)thio moiety (S-CH2-C6H4-Cl).
- Position 6: 3-Methoxybenzyl group (CH2-C6H4-OCH3).
This structure combines lipophilic (chlorobenzyl, methoxybenzyl) and moderately polar (thioether) groups, which may influence pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. While direct biological data for this compound are unavailable, insights can be drawn from structurally related analogs.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-16-8-10-18(24)11-9-16)27(22(21)29)13-17-6-5-7-19(12-17)30-3/h5-12H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGLBLZNQJWUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings.
Structural Properties
The molecular formula of this compound is , with a molecular weight of 455.0 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN4O2S |
| Molecular Weight | 455.0 g/mol |
| CAS Number | 1358710-40-3 |
Anticancer Activity
Research indicates that compounds containing the pyrazolo[4,3-d]pyrimidine scaffold exhibit significant anticancer properties. In particular, studies have demonstrated that related compounds can inhibit various cancer cell lines, such as HCT-116 and HepG-2. For instance, the anticancer activity was compared to doxorubicin, showing promising results with lower IC50 values in certain cell lines .
The mechanism of action for pyrazolo[4,3-d]pyrimidines often involves the inhibition of key kinases and enzymes involved in cancer cell proliferation and survival. These include:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest.
- Tyrosine kinases : Targeting these can disrupt signaling pathways critical for tumor growth .
Other Biological Activities
Beyond anticancer effects, the compound may exhibit:
- Antibacterial properties : Related compounds have shown moderate to strong activity against various bacterial strains, indicating potential use in treating infections .
- Anti-inflammatory effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Docking Studies :
- Pharmacological Profiles :
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 5-((4-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exhibit significant antimicrobial activities. For instance, derivatives of pyrazolo[4,3-d]pyrimidines have shown efficacy against various pathogens including bacteria and fungi. A study demonstrated that related compounds inhibited enzymes critical for pathogen survival, suggesting a mechanism of action that involves disrupting metabolic processes in microorganisms .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Pyrazolo[4,3-d]pyrimidines have been identified as promising scaffolds for developing anticancer agents due to their ability to modulate cellular pathways involved in cell proliferation and apoptosis. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties. The modulation of neuroinflammatory pathways has been observed in similar structures, indicating potential applications in treating neurodegenerative diseases .
Case Studies
A review of literature reveals several case studies highlighting the efficacy of pyrazolo[4,3-d]pyrimidine derivatives:
- Study on Antimicrobial Efficacy : Research demonstrated that certain derivatives exhibited potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
- Evaluation of Anticancer Activity : In vitro assays showed that compounds with similar structures induced cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as anticancer therapeutics .
Comparison with Similar Compounds
Structural and Functional Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
